molecular formula C10H14ClN B189020 4-Chloro-N,N-diethylaniline CAS No. 2873-89-4

4-Chloro-N,N-diethylaniline

Cat. No.: B189020
CAS No.: 2873-89-4
M. Wt: 183.68 g/mol
InChI Key: LVIXJLIXKMZERD-UHFFFAOYSA-N
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Description

4-Chloro-N,N-diethylaniline is a versatile aniline derivative that serves as a key synthetic intermediate in several specialized research areas. In pharmaceutical research, its primary application is in the synthesis of antimalarial agents. It is a documented precursor in the synthesis of Chloroguanide (also known as proguanil), a biguanide-class antimalarial drug . The compound's structure, featuring a chloro-substituted aromatic ring and diethylamino group, makes it a valuable scaffold in organic synthesis and medicinal chemistry for constructing more complex molecules. Furthermore, this aniline derivative is a crucial precursor in the development of azo disperse dyes . Researchers utilize it in diazo coupling reactions to create colored compounds, such as 4-[(2-Chloro-4-nitrophenyl)diazenyl]-N,N-diethylaniline, which are investigated for their dyeing performance and interactions with synthetic fibers . The structural properties of the resulting dyes, including molecular planarity and conformation, are subjects of ongoing research to enhance dye uptake and performance on various materials .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N,N-diethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-3-12(4-2)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIXJLIXKMZERD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870997
Record name 4-Chloro-N,N-diethylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2873-89-4
Record name Benzenamine, 4-chloro-N,N-diethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002873894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-N,N-diethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Preparative Routes for 4 Chloro N,n Diethylaniline

Direct Halogenation Approaches

Direct chlorination of N,N-diethylaniline presents a straightforward route to the target compound. However, controlling the position of chlorination is a critical aspect of this strategy, as the diethylamino group strongly activates the aromatic ring, potentially leading to a mixture of ortho and para isomers, as well as polychlorinated products.

Electrophilic Aromatic Chlorination of N,N-Diethylaniline

The classical method for introducing a chlorine atom onto the aromatic ring of N,N-diethylaniline is through electrophilic aromatic substitution. This typically involves the use of a chlorinating agent in the presence of a catalyst. The diethylamino group is a powerful activating group, directing incoming electrophiles to the ortho and para positions. Due to steric hindrance from the ethyl groups, para-substitution is generally favored.

Common chlorinating agents for this transformation include chlorine gas (Cl₂) and sulfuryl chloride (SO₂Cl₂). The reaction often requires a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), to polarize the chlorinating agent and generate a more potent electrophile. libretexts.orglkouniv.ac.in Careful control of reaction temperature is crucial to maximize the yield of the desired 4-chloro isomer and minimize the formation of byproducts. For instance, direct chlorination of 2,6-dimethylaniline (B139824) in carbon tetrachloride with cooling has been shown to produce the 4-chloro derivative. google.com

A notable advancement in this area involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent. tandfonline.comtandfonline.com While often used for monochlorination, under specific conditions, it can lead to polychlorination. tandfonline.com The reactivity and regioselectivity of these reactions can be influenced by the solvent and the presence of acidic promoters. tandfonline.comtandfonline.com

More recent methods have explored the use of N,N-dialkylaniline N-oxides as precursors. Treatment of N,N-diethylaniline N-oxide with thionyl chloride at low temperatures has been shown to produce a mixture of 2-chloro- and 4-chloro-N,N-diethylaniline. nih.govscispace.com This method offers an alternative pathway that can provide different regioselectivity compared to traditional electrophilic aromatic substitution. nih.gov

Table 1: Reagents and Conditions for Electrophilic Aromatic Chlorination

Chlorinating Agent Catalyst/Promoter Solvent Typical Temperature Key Observations
Chlorine (Cl₂) Ferric Chloride (FeCl₃) Carbon Tetrachloride 10-15°C Classic method, requires careful temperature control. google.com
Sulfuryl Chloride (SO₂Cl₂) - Glacial Acetic Acid - Can result in poor yields if not optimized. google.com
N-Chlorosuccinimide (NCS) Trifluoroacetic Acid Chloroform (B151607) - Can lead to a mixture of mono- and di-chlorinated products. tandfonline.com
Thionyl Chloride (SOCl₂) - Dichloromethane -78°C Used with N,N-diethylaniline N-oxide precursor, gives a mixture of ortho and para isomers. nih.govscispace.com

Regioselectivity and Yield Optimization in Para-Chlorination of Anilines utilizing N-Chloroamines

To enhance the regioselectivity of the chlorination of anilines, particularly to favor the para-isomer, the use of N-chloroamines in acidic solutions has been investigated. rsc.org This method has shown high efficiency and selectivity for the 4-position in monosubstituted anilines and related compounds. rsc.org The reaction is typically carried out in trifluoroacetic acid at room temperature. rsc.org

The electronic effects of the substituents on the aniline (B41778) ring play a more significant role than steric effects in determining the reactivity and selectivity of the chlorination. rsc.org While this method is highly effective for para-chlorination, if the para-position is already blocked, the yield of the corresponding ortho-chlorinated product is often poor to moderate. rsc.org The use of tertiary amine catalysis with agents like trichloroisocyanuric acid (TCCA) has also been shown to greatly improve para-selectivity in the chlorination of activated aromatic compounds like anisole, suggesting a similar potential for N,N-diethylaniline. researchgate.net

Mechanistic Insights into Aromatic Chlorination via Radical and Cation Radical Intermediates

The mechanism of aromatic chlorination, particularly with N-chloroamines, can involve radical and cation radical intermediates. rsc.org Evidence for these intermediates has been observed in the reactions of certain 4-substituted anilines. rsc.org In these cases, the reaction may not proceed through a simple electrophilic aromatic substitution pathway. Instead, an electron transfer from the electron-rich aniline to the chlorinating agent can occur, forming an aniline radical cation and a chlorine radical.

The formation of persistent radical cations from aromatic compounds upon reaction with various halogenating agents, including N-chlorosuccinimide, in solvents like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFP) has been established through EPR spectroscopy. rsc.org These radical cations can then react further to yield the halogenated product. This radical cation mechanism can proceed via two pathways: reaction with a halide ion or halogen atom transfer from the halogenating agent. rsc.org Visible light-induced chlorination using N-chlorosuccinimide in the presence of a photocatalyst also points towards a mechanism involving radical intermediates. mdpi.com

Amine Alkylation Strategies

An alternative synthetic approach to this compound involves the formation of the diethylamino group on a pre-existing 4-chloroaniline (B138754) core. This strategy avoids the regioselectivity issues associated with the direct chlorination of N,N-diethylaniline.

N-Alkylation of 4-Chloroaniline Derivatives

The direct N-alkylation of 4-chloroaniline with an ethylating agent is a common method for synthesizing this compound. This nucleophilic substitution reaction typically involves reacting 4-chloroaniline with two equivalents of an ethyl halide, such as ethyl bromide or ethyl iodide, in the presence of a base. orgsyn.org The base, for example, potassium hydroxide (B78521), is necessary to deprotonate the aniline nitrogen, increasing its nucleophilicity.

The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the reaction. To achieve selective N,N-diethylation and avoid the formation of the mono-ethylated product or quaternary ammonium (B1175870) salts, careful control of stoichiometry and reaction conditions is essential. Phase-transfer catalysts can sometimes be employed to improve the yield. Another approach involves the use of dialkyl carbonates, such as diethyl carbonate, over a solid catalyst like NaY faujasite, which can provide high selectivity for mono-N-alkylation. unive.it Catalytic methods using alkyl halides with primary alcohols have also been developed for N,N-dialkylation of anilines. rsc.org

Table 2: Conditions for N-Alkylation of 4-Chloroaniline

Ethylating Agent Base Solvent Temperature Key Features
Ethyl Bromide Potassium Hydroxide Dimethylformamide (DMF) 80-100°C Requires a base to enhance nucleophilicity.
Triethyl Orthoformate - - - A general method for N-alkylation of aromatic amines. orgsyn.org
Diethyl Carbonate NaY Faujasite - 130-160°C Heterogeneous catalysis, high selectivity for mono-alkylation reported. unive.it
Benzyl Alcohol/Benzyl Bromide - - 150°C Example of catalytic N,N-dialkylation. rsc.org

Reductive Amination Pathways for Diethylamino Group Formation

Reductive amination provides an alternative route to the diethylamino group. This one-pot reaction typically involves treating 4-chloroaniline with an aldehyde (acetaldehyde) or a ketone (acetone) in the presence of a reducing agent. While not a direct diethylation, it is a fundamental method for forming C-N bonds. A more relevant application for forming a diethylamino group would be the reaction of 4-chloroaniline with acetaldehyde (B116499) in the presence of a reducing agent.

A related process is the reductive alkylation of an aromatic amine with a ketone and pressurized hydrogen in the presence of a noble metal catalyst and a promoter acid. For instance, reacting an aniline derivative with diethyl ketone under these conditions can produce the N-alkylated product. google.com The Borch reductive amination, which uses sodium cyanoborohydride (NaBH₃CN) as the reducing agent, is a well-established method for reacting amines with aldehydes and ketones to form new amines under mild acidic conditions. alfa-chemistry.com This method is known for its selectivity, as NaBH₃CN is less reactive than other hydride reagents and does not readily reduce the initial carbonyl compound. alfa-chemistry.com The reduction of a nitro group to an amine, for example using zinc powder, is another key transformation in aniline synthesis, which could be a preceding step to N-alkylation. researchgate.net

Multi-Step Synthesis from Precursors

Multi-step synthesis provides a classical and versatile approach to this compound, starting from readily available precursors. These routes often involve the sequential introduction of the chloro and diethylamino functionalities onto an aromatic ring.

Synthesis of N,N-Diethylaniline (Precursor) from N,N-Diethylaniline Hydrochloride

A common precursor for the synthesis of this compound is N,N-diethylaniline. This intermediate can be prepared from its hydrochloride salt. One established method involves the heating of aniline hydrochloride with ethanol (B145695) in an autoclave. prepchem.com The resulting mixture of mono- and diethylaniline is then treated with a sodium hydroxide solution. The N,N-diethylaniline is subsequently isolated through steam distillation and purified. prepchem.com

Alternatively, N,N-diethylaniline can be generated from N,N-diethylaniline hydrochloride under anhydrous conditions by passing ammonia (B1221849) gas through the salt. google.com This reaction produces N,N-diethylaniline and ammonium chloride as a byproduct, which can be removed by filtration. google.com This method is presented as an environmentally friendly and efficient process suitable for industrial applications. google.com

Table 1: Synthesis of N,N-Diethylaniline from its Hydrochloride Salt

MethodReagentsConditionsKey Features
Alkylation Aniline hydrochloride, Ethanol, Sodium hydroxideHeated in an autoclave at 180°C for 8 hours, followed by treatment with caustic soda and steam distillation. prepchem.comA traditional high-temperature, high-pressure method. prepchem.com
Ammonia Treatment N,N-diethylaniline hydrochloride, Ammonia gasAnhydrous conditions, room temperature, 8-10 hours. google.comHigh yield, simple process, no waste liquid or gas generated. google.com

Coupling Reactions Involving Halogenated Aromatic Precursors

The introduction of the chloro substituent can be achieved through coupling reactions with halogenated aromatic precursors. While direct chlorination of N,N-diethylaniline is possible, it can lead to a mixture of isomers. A more controlled approach involves using a pre-halogenated starting material. For instance, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be employed to couple a secondary amine like diethylamine (B46881) with a dihalogenated benzene (B151609) derivative. This method allows for the selective formation of the C-N bond at a specific position on the aromatic ring.

Another approach involves the treatment of N,N-dialkylaniline N-oxides with thionyl chloride. This reaction can lead to the formation of halogenated anilines, including 4-chloro-N,N-dimethylaniline, a compound structurally similar to the target molecule. nih.gov This suggests a potential pathway for the synthesis of this compound through the oxidation of N,N-diethylaniline to its N-oxide followed by chlorination.

Formation of Functionalized Aniline Derivatives (e.g., nitration followed by chlorination and reduction)

A well-established synthetic strategy for substituted anilines involves a sequence of nitration, chlorination, and reduction reactions. vaia.com This multi-step process allows for precise control over the substitution pattern on the aromatic ring. The synthesis would typically begin with the nitration of a suitable benzene derivative. The nitro group is a meta-director in electrophilic aromatic substitution; however, by starting with aniline, the amino group directs ortho- and para-. To achieve para-chlorination, the strong activating effect of the amino group can be moderated by acetylation to form acetanilide. libretexts.org

Following the introduction of the nitro group, a chlorination step is performed. The position of the incoming chlorine atom is directed by the existing substituents. Finally, the nitro group is reduced to an amino group, typically using reagents like iron or tin in the presence of hydrochloric acid, or through catalytic hydrogenation. vaia.com The diethylamino group could then be introduced via alkylation of the resulting aniline derivative.

Catalytic Approaches in Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound can benefit significantly from such approaches.

Palladium-Catalyzed C-N Cross-Coupling Reactions for Aniline Synthesis

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the synthesis of anilines and their derivatives. researchgate.netnih.gov These reactions facilitate the formation of a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine. acs.org In the context of synthesizing this compound, this could involve the reaction of 1,4-dichlorobenzene (B42874) or 4-chloroiodobenzene with diethylamine in the presence of a palladium catalyst and a suitable ligand. The development of sophisticated ligands and catalyst systems has enabled these reactions to proceed under mild conditions with high yields and broad substrate scope. acs.orgacs.org

Table 2: Palladium-Catalyzed Synthesis of Aryl Amines

ReactionSubstratesCatalyst SystemKey Advantages
Buchwald-Hartwig Amination Aryl halide (e.g., 4-chlorobromobenzene), Amine (e.g., aniline)Pd(OAc)₂, Xantphos, Cs₂CO₃ in Toluene. High efficiency, good functional group tolerance, mild reaction conditions. nih.govacs.org
Ullmann Coupling Aryl halide (e.g., 4-chloroiodobenzene), Amine (e.g., aniline)CuI, 1,10-Phenanthroline, K₃PO₄ in DMSO. A classic copper-catalyzed alternative to palladium-based methods.

Use of N,N-Dialkylanilines as Acid Scavengers in Cyclization Reactions

While not a direct synthesis of this compound, N,N-dialkylanilines, including N,N-diethylaniline and N,N-dimethylaniline, are frequently used as acid scavengers in various chemical transformations, particularly in cyclization reactions. oup.comnih.gov For example, in the synthesis of N-alkyl-2(3H)-benzothiazolones, N,N-dimethylaniline is used as a base to neutralize the acid generated during the reaction. oup.com Similarly, in the chlorination of certain quinazoline (B50416) derivatives using phosphoryl chloride, N,N-diethylaniline serves as an acid scavenger. nih.gov This application highlights an important industrial use of this class of compounds, where they facilitate key reaction steps without being incorporated into the final product structure. In some chlorination reactions, N,N-dimethylaniline can also act as a catalyst. google.com

Reaction Mechanisms and Chemical Transformations of 4 Chloro N,n Diethylaniline

Oxidative Reactivity of Tertiary Anilines

The oxidation of tertiary anilines like 4-Chloro-N,N-diethylaniline is a fundamental process that initiates several reaction cascades. The nitrogen atom's lone pair of electrons makes it susceptible to oxidation, leading to various functionalized products.

A common feature in the oxidation of anilines is the initial loss of a single electron from the nitrogen atom to produce an amine radical cation. nih.gov This highly reactive intermediate is the precursor to many subsequent chemical transformations. nih.gov The formation of the radical cation, [4-Cl-C₆H₄N(CH₂CH₃)₂]•+, is a pivotal first step in processes ranging from electrochemical oxidation to photocatalyzed reactions. nih.govresearchgate.net For instance, in the gas phase, the reaction of ozone with N,N-dimethylaniline derivatives proceeds through the formation of a radical cation. lookchem.com Similarly, electrochemical oxidation in various media consistently begins with this one-electron transfer step. nih.gov

Recent research has demonstrated that aromatic amines can undergo spontaneous and ultrafast N-hydroxylation in aqueous microdroplets without the need for catalysts or external voltage. rsc.orgresearchgate.net This reaction is facilitated by the unique environment at the air-water interface of the microdroplets. researchgate.net The process begins with the spontaneous oxidation of the aniline (B41778) derivative at the interface, yielding the corresponding radical cation. nih.gov This radical cation then reacts with a hydroxyl radical (•OH) derived from a water dimer radical cation, (H₂O)₂•+, to produce an N-hydroxyl-N,N-dialkylanilinium species. nih.govrsc.org

Studies have shown this reaction to be effective for a range of N,N-dimethylaniline derivatives, including 4-chloro-N,N-dimethylaniline, as well as for N,N-diethylaniline itself. rsc.orgresearchgate.net This indicates that this compound is a viable substrate for this catalyst-free N-hydroxylation, a significant reaction for creating functional groups of biological and pharmaceutical interest. rsc.org

The presence of a substituent on the aniline ring significantly influences the compound's oxidation potential and the rates of its oxidative reactions. The chlorine atom at the para-position of this compound acts as an electron-withdrawing group through its inductive effect. This effect reduces the electron density on both the aromatic ring and the nitrogen atom.

Consequently, anilines with electron-withdrawing groups have higher oxidation potentials than their unsubstituted or electron-donated counterparts, making them more difficult to oxidize. Research on substituted N,N-dimethylanilines supports this, showing a clear trend in redox potentials based on the electronic nature of the para-substituent. rsc.org This increased oxidation potential directly translates to different reaction kinetics. For example, in copper-catalyzed oxidative N-demethylation reactions, N,N-dimethylanilines with electron-withdrawing groups like chlorine exhibit moderate yields, whereas substrates with electron-donating groups react more readily. jlu.edu.cn Similarly, the rate constants for dye formation reactions involving aniline derivatives are higher for those with electron-donating substituents compared to those with electron-withdrawing ones. researchgate.net

Table 1: Redox Potentials of Various 4-Substituted N,N-Dimethylanilines
Substituent (X) in 4-X-N,N-dimethylanilineHammett Constant (σp)Redox Potential (E½ vs Fc+/Fc) [V]
-OCH₃-0.270.14
-CH₃-0.170.20
-H0.000.26
-Br0.230.32
-Cl0.230.33
Data sourced from supplementary information of a study on visible light-induced N-dealkylation, illustrating the effect of substituents on the redox potential of N,N-dimethylanilines. rsc.org

Oxidative N-dealkylation, the removal of an alkyl group from an amine, is a crucial transformation in both synthetic chemistry and metabolic processes. jlu.edu.cndntb.gov.ua This reaction can be initiated by visible light in the presence of a suitable photosensitizer. nih.gov Studies using a luminescent osmium(VI) nitrido complex have demonstrated the N-dealkylation of various tertiary amines, including N,N-diethylaniline and 4-chloro-N,N-dimethylaniline. rsc.orgnih.gov

The reaction proceeds via an Electron Transfer–Proton Transfer (ET-PT) mechanism. nih.gov Upon irradiation with visible light, the photosensitizer is excited and then oxidizes the aniline by abstracting an electron, forming the amine radical cation. nih.gov This is followed by the transfer of a proton from a carbon adjacent to the nitrogen (the α-carbon) to an appropriate base. This sequence results in the cleavage of a carbon-nitrogen bond, yielding the dealkylated amine. For this compound, this pathway would lead to the formation of 4-chloro-N-ethylaniline. The process has been shown to work for a variety of aromatic and aliphatic tertiary amines. nih.gov

Influence of Electron-Withdrawing Groups on Oxidation Potentials and Reaction Rates

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound is activated towards electrophilic attack by the powerful electron-donating N,N-diethylamino group. This group directs incoming electrophiles primarily to the ortho and para positions. vaia.com

In an electrophilic aromatic substitution (SEAr) reaction, an electrophile replaces an atom (usually hydrogen) on the aromatic ring. wikipedia.org For this compound, the para position relative to the amino group is blocked by the chlorine atom. The N,N-diethylamino group is a strongly activating ortho, para-director, while the chloro group is a deactivating ortho, para-director. Therefore, electrophilic attack is directed to the positions ortho to the highly activating diethylamino group, which are positions 3 and 5.

Site-Selectivity in Substituted Aniline Reactions

The reactivity and orientation of substitution in aniline derivatives are significantly influenced by the nature and position of substituents on the aromatic ring. wikipedia.org The diethylamino group in this compound is a strong activating group and directs electrophiles to the ortho and para positions. However, since the para position is already occupied by a chlorine atom, electrophilic substitution is directed to the ortho position. The chlorine atom, being an electron-withdrawing group, deactivates the ring towards electrophilic attack.

Studies on the regioselectivity of reactions involving substituted anilines have shown that the directing effect of the amino group is powerful. nih.gov For instance, in radical arylation reactions, the free and unprotonated amino functionality leads to high regioselectivity. nih.gov Similarly, in iridium-catalyzed C-H borylation reactions, the regioselectivity can be controlled by modulating the diboron (B99234) partner, with certain reagents showing excellent ortho-selectivity for aniline substrates. acs.org The presence of ortho substituents on the aniline can, however, reduce reactivity. acs.org

The solvent can also play a crucial role in determining the site of reaction. For example, the electrophilic bromination of meta-substituted anilines with N-bromosuccinimide shows that the regioselectivity is markedly dependent on the polarity of the solvent, allowing the reaction to be tuned to favor specific isomers. researchgate.net In the case of this compound, the interplay between the activating diethylamino group and the deactivating, ortho-para directing chloro group, along with reaction conditions, will dictate the final substitution pattern.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. libretexts.org While the carbon-halogen bond in simple aryl halides is generally resistant to nucleophilic attack, the presence of strongly electron-attracting groups can make the reaction quite rapid. libretexts.org

Reaction with Halogenated Heterocycles

This compound can act as a nucleophile in SNAr reactions with halogenated heterocycles. For instance, it can be coupled with chlorinated triazine derivatives. The reaction proceeds through a nucleophilic substitution mechanism where the aniline derivative displaces a chlorine atom on the triazine ring. troindia.in

The reactivity of aryl halides in SNAr reactions is influenced by the nature of the halogen. A strong electron-withdrawing nitro group on the electrophile, such as in 1-fluoro-4-nitrobenzene, increases the reaction rate. nih.gov Conversely, an electron-donating group on the aryl halide, like the diethylamino group in 4-bromo-N,N-diethylaniline, can hinder the reaction. nih.gov In reactions involving 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, anilines with weakly deactivating groups like halogens have been shown to be effective substrates under acidic conditions. ntnu.no

Coupling Reactions

This compound participates in various coupling reactions, which are fundamental in the synthesis of more complex molecules.

Oxidative Coupling Reactions in the Presence of Metal Catalysis

Metal-catalyzed oxidative coupling provides a direct method for forming carbon-carbon and carbon-heteroatom bonds. N,N-disubstituted anilines can undergo oxidative cross-coupling with phenols and naphthols using a Cr-salen catalyst under aerobic conditions, often leading to C-C coupled products. nsf.gov Iron-catalyzed oxidative coupling of N,N-dimethylanilines with molecular oxygen has also been reported. acs.org

Furthermore, N,N-dialkylanilines can be oxidatively coupled to form N,N,N',N'-tetraalkylbenzidines using reagents like antimony pentachloride (SbCl5) or transition metals such as titanium tetrachloride (TiCl4). researchgate.netsemanticscholar.org Copper-catalyzed oxidative coupling of anilines can also lead to the formation of azo compounds and hydrazines. nih.govresearchgate.net Another example is the copper-catalyzed direct oxidative C-C coupling reaction between N,N-dimethylanilines and terminal alkynes to produce propargylamines. inomar.edu.vn

The table below summarizes some metal-catalyzed oxidative coupling reactions involving aniline derivatives.

Catalyst SystemReactantsProduct TypeReference
Cr-salenN,N-disubstituted anilines and phenols/naphtholsC-C coupled biaryls nsf.gov
SbCl5 or TiCl4N,N-dialkylanilinesN,N,N',N'-tetraalkylbenzidines researchgate.netsemanticscholar.org
CuBrAnilines and diaziridinoneAzo compounds and hydrazines nih.gov
MOF-199 (Cu-based)N,N-dimethylanilines and terminal alkynesPropargylamines inomar.edu.vn

Formation of Azo Compounds and Disperse Dyes

Azo compounds, characterized by the -N=N- functional group, are significant as dyes. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component. nih.gov this compound can be used as a coupling component in these reactions.

For example, diazotized 5-chloroaniline-2,4-disulfamide can be coupled with N,N-diethyl-m-toluidine to produce azo dyes. google.com Similarly, various diazotized amines can be coupled with N,N-diethylaniline to form disperse dyes. ekb.egresearchgate.net The synthesis of bisazo disperse dyes has been achieved by diazotizing a monoazo dye (formed from 2-amino-4-(4'-chlorophenyl)-1,3-thiazole and diazotized p-toluidine) and subsequently coupling it with substituted tertiary amines, including N,N-diethylaniline. cbijournal.com

The general scheme for the formation of an azo dye using N,N-diethylaniline as the coupling component is as follows: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O Ar-N₂⁺X⁻ + C₆H₄(Cl)N(C₂H₅)₂ → Ar-N=N-C₆H₃(Cl)N(C₂H₅)₂ + HX

Structure-Reactivity Relationships and Hammett Analysis for Substituted Anilines

The Hammett equation is a valuable tool for quantifying the effect of substituents on the reactivity of aromatic compounds. scribd.comescholarship.org It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a series of substituted benzene (B151609) derivatives to a substituent constant (σ) and a reaction constant (ρ):

log(k/k₀) = ρσ

where k₀ is the rate constant for the unsubstituted reactant. The substituent constant, σ, reflects the electronic properties of the substituent, while the reaction constant, ρ, indicates the sensitivity of the reaction to these effects. walisongo.ac.id

Studies on the oxidation of substituted anilines have demonstrated the applicability of the Hammett equation. cdnsciencepub.comcdnsciencepub.com For the oxidation of monosubstituted anilines by horseradish peroxidase compound II, a ρ value of -6.0 ± 0.7 was obtained, suggesting that the aromatic amine donates an electron in the rate-determining step. cdnsciencepub.com A negative ρ value is indicative of a buildup of positive charge in the transition state, which is stabilized by electron-donating groups. researchgate.net

In the periodate (B1199274) oxidation of anilines, a concave upward Hammett plot was observed, suggesting a change in the reaction mechanism or transition state structure with different substituents. asianpubs.org Electron-donating groups were found to stabilize a transition state with a high positive charge on the nitrogen atom. asianpubs.org

The table below shows Hammett substituent constants (σ) for various groups, which are used to predict their effect on reactivity.

Substituentσ (meta)σ (para)
-CH₃-0.07-0.17
-OCH₃+0.12-0.27
-Cl+0.37+0.23
-Br+0.39+0.23
-NO₂+0.71+0.78
-COOH+0.37+0.45
-H00

Data compiled from various sources. viu.ca

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 4-Chloro-N,N-diethylaniline, offering precise information about the hydrogen and carbon atoms within the molecule.

High-resolution ¹H NMR spectroscopy provides detailed information about the chemical environment of the protons in this compound. In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as the solvent, the aromatic protons of the benzene (B151609) ring appear as multiplets in the downfield region. Specifically, the protons ortho to the chlorine atom typically resonate at a different chemical shift than those ortho to the diethylamino group due to their distinct electronic environments.

Table 1: Representative ¹H NMR Data for a Related Compound (4-Chloro-N,N-dimethylaniline)

ProtonsChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Aromatic7.17d8.9
Aromatic6.64d8.7
N(CH₃)₂2.92sN/A

Data sourced from a study on the reductive functionalization of CO₂ with amines. rsc.org

¹³C NMR spectroscopy is instrumental in mapping the carbon framework of this compound. The spectrum displays distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the chlorine (C-Cl) and the carbon atom bonded to the nitrogen (C-N) of the diethylamino group are key diagnostic peaks. The remaining aromatic carbons also show distinct resonances based on their position relative to the substituents.

For the analogous compound, 4-chloro-N,N-dimethylaniline, ¹³C NMR data reveals signals at approximately δ 149.10, 128.75, 121.36, 113.59, and 40.64 ppm. rsc.org Another study reported similar values of δ 149.32, 128.94, 121.63, 113.82, and 40.80 ppm for the same compound. rsc.org These values provide a reference for the expected chemical shifts in this compound, with the ethyl carbons introducing additional signals.

Table 2: Representative ¹³C NMR Data for a Related Compound (4-Chloro-N,N-dimethylaniline)

Carbon AtomChemical Shift (δ) ppm
C-N149.10
C-H (aromatic)128.75
C-Cl121.36
C-H (aromatic)113.59
N-CH₃40.64

Data sourced from a study on the reductive functionalization of CO₂ with amines. rsc.org

Two-dimensional NMR techniques like HSQC and DEPT are powerful tools for unambiguous signal assignment. An HSQC experiment correlates the signals of protons directly attached to carbon atoms, allowing for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.

DEPT experiments (DEPT-90 and DEPT-135) differentiate between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum shows only the signals of CH carbons, while a DEPT-135 spectrum displays positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. These techniques, when applied to this compound, would allow for the clear identification of the aromatic CH carbons and the methylene (B1212753) and methyl carbons of the ethyl groups. While specific studies on this compound using these techniques were not found in the search results, their application in the structural elucidation of similar organic molecules is a standard practice. researchgate.netresearchgate.net

Solid-state NMR (ssNMR) spectroscopy provides insights into the structure and dynamics of molecules in their solid form. illinois.edu For derivatives of N,N-dimethylaniline, solid-state ¹⁵N NMR has been used to study the electronic structure. acs.org These studies show that the chemical shift tensor of the nitrogen atom is sensitive to the electronic nature of para substituents. acs.org While specific ssNMR data for this compound is not available, such studies on related compounds indicate that ssNMR could be used to investigate intermolecular interactions and molecular packing in the solid state.

Heteronuclear Single Quantum Coherence (HSQC) and Distortionless Enhancement by Polarization Transfer (DEPT)

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of this compound, which aids in confirming its identity and assessing its purity.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. pjps.pk This technique is ideal for analyzing volatile compounds like this compound. The gas chromatogram provides information on the purity of the sample, while the mass spectrometer yields the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

For the related compound 4-chloro-N,N-dimethylaniline, GC-MS analysis shows a prominent molecular ion peak. rsc.org The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the loss of ethyl groups or other fragments. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observable in the mass spectrum, providing further confirmation of the presence of a chlorine atom in the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This combination allows for the effective separation and identification of individual components within complex mixtures. In the context of this compound analysis, LC-MS is instrumental for its detection and quantification in various matrices.

Research has demonstrated the utility of LC-MS in the analysis of aniline (B41778) derivatives. For instance, studies have employed LC-MS/MS for the trace analysis of anilines in groundwater, highlighting its advantage of direct injection without extensive sample preparation. tandfonline.com This method has proven effective for meta- and para-substituted chloroanilines. tandfonline.com

In a specific analysis of this compound, a retention time of 7.1 minutes was recorded using a Q Exactive Plus Orbitrap Thermo Scientific instrument with an LC-ESI-QFT (Liquid Chromatography-Electrospray Ionization-Quadrupole Fourier Transform) setup. nih.gov The experiment utilized a XBridge C18 column (3.5µm, 2.1x50mm, Waters) with a gradient flow. nih.gov The mobile phase consisted of water with 0.1% formic acid (A) and methanol (B129727) with 0.1% formic acid (B). massbank.eu The gradient was programmed as follows: 90/10 (A/B) at 0 min, 50/50 at 4 min, 5/95 at 17 min, 5/95 at 25 min, and re-equilibration to 90/10 at 25.1 min. massbank.eu

Table 1: LC-MS Parameters for this compound Analysis

Parameter Value
Instrument Q Exactive Plus Orbitrap Thermo Scientific
Instrument Type LC-ESI-QFT
Column XBridge C18 3.5µm, 2.1x50mm, Waters
Retention Time 7.1 min
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Methanol with 0.1% formic acid
Flow Rate 200 µl/min
Ionization Mode Positive Electrospray Ionization (ESI)

| Precursor m/z | 156.0575 ([M+H]+) |

This table summarizes the key parameters from a documented LC-MS analysis of this compound. nih.govmassbank.eu

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Elucidation and Mechanistic Studies

Tandem mass spectrometry (MS/MS) provides deeper structural insights by isolating a precursor ion and subjecting it to fragmentation, followed by analysis of the resulting product ions. This technique is invaluable for confirming the identity of a compound and elucidating its fragmentation pathways.

For this compound, MS/MS analysis has been performed using a Q Exactive Plus Orbitrap Thermo Scientific instrument in positive ionization mode with High-Energy Collisional Dissociation (HCD). nih.gov The precursor ion, the protonated molecule [M+H]+, has a mass-to-charge ratio (m/z) of 156.0575. nih.gov

Upon fragmentation at varying collision energies (e.g., 15 and 30 nominal), a characteristic pattern of product ions is observed. nih.gov The most abundant fragment ions include m/z 141.0338 and 121.0885. nih.gov The fragment at m/z 141.0338 corresponds to the loss of a methyl group (CH3), a common fragmentation pathway for N,N-dialkylated anilines. Further fragmentation can lead to other characteristic ions. A detailed analysis of the MS/MS spectrum allows for the tentative assignment of fragment structures, confirming the molecular structure of this compound.

Table 2: MS/MS Fragmentation Data for this compound ([M+H]+ at m/z 156.0575)

Precursor m/z Collision Energy (nominal) Major Fragment Ions (m/z) Relative Abundance Tentative Assignment
156.0575 15 141.0338 312 [M+H - CH3]+
121.0885 16
140.0258 4
156.0575 30 141.0338 306 [M+H - CH3]+
121.0885 14
140.0258 4
156.0575 75 141.0338 999 [M+H - CH3]+
140.0260 344 [M+H - CH4]+
121.0885 15

This table presents the major fragment ions and their relative abundances observed in MS/MS experiments of this compound at different collision energies. nih.govmassbank.eu

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. The infrared spectrum of a compound shows absorption bands at specific frequencies corresponding to the vibrational modes of its chemical bonds.

For the related compound 4-chloro-N-methylaniline, vibrational spectral analysis has been conducted using FT-IR and FT-Raman spectroscopy, supported by density functional theory (DFT) calculations. nih.gov This type of comprehensive analysis allows for the assignment of all vibrational modes. nih.gov For example, in a study of (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline, which contains the N,N-diethylaniline moiety, aromatic C=C stretching vibrations were observed in the 1468–1585 cm⁻¹ range, while aromatic C—H in-plane and out-of-plane bending modes were found in the 1005–1292 cm⁻¹ and 762–973 cm⁻¹ regions, respectively. iucr.org

Table 3: Expected FTIR Absorption Regions for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch 3000 - 2850
Aromatic C=C Stretch 1600 - 1450
C-N Stretch 1350 - 1250

This table provides an estimation of the expected FTIR absorption regions for the key functional groups in this compound based on general spectroscopic principles and data from related compounds.

Near-Infrared (NIR) Vibrational Overtone Spectroscopy for Conformational Analysis

Near-infrared (NIR) spectroscopy measures the overtone and combination bands of the fundamental molecular vibrations observed in the mid-infrared region. These bands, although weaker, can provide valuable information, particularly for studying C-H, N-H, and O-H bonds. NIR spectroscopy is particularly useful for conformational analysis.

Studies on N-methylaniline, N,N-dimethylaniline, and N,N-diethylaniline using NIR vibrational overtone spectroscopy have been conducted to perform conformational structural analysis. sci-hub.secolab.ws These investigations often employ a local mode model to analyze the spectra, yielding insights into the orientation and environment of the alkyl groups attached to the nitrogen atom. colab.ws Such analysis can reveal information about the rotational isomerism and steric interactions within the molecule. While specific NIR data for this compound was not found, the principles applied to its non-chlorinated analog are directly relevant.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within a molecule when it absorbs or emits light in the ultraviolet and visible regions.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light as a function of wavelength, revealing information about the electronic transitions between molecular orbitals. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* transitions within the benzene ring.

The substitution on the aromatic ring significantly influences the position and intensity of these absorption bands. The N,N-diethylamino group is a strong electron-donating group (auxochrome), which typically causes a bathochromic (red) shift of the absorption maxima to longer wavelengths and increases the absorption intensity (hyperchromic effect) compared to unsubstituted benzene. The chlorine atom, being an electron-withdrawing group via induction but an electron-donating group via resonance, will also modulate the electronic transitions.

In a study involving the photoreaction of an osmium complex with various substituted N,N-dimethylanilines, the UV-vis spectra of 4-chloro-N,N-dimethylaniline in C2H4Cl2 were monitored over time. rsc.org Although the specific absorption maxima and molar absorptivity coefficients for the starting material were not explicitly listed in the provided abstract, the study demonstrates the use of UV-Vis spectroscopy to track reactions involving this class of compounds. rsc.org Another study reports that similar results regarding the absence of intramolecular charge transfer are obtained with 4-chloro-N,N-dimethylaniline (DMA4Cl) as with 4-fluoro-N,N-dimethylaniline, indicating similar electronic properties. acs.org

Table 4: Mentioned Compounds

Compound Name
This compound
4-Chloro-N,N-dimethylaniline
4-fluoro-N,N-dimethylaniline
(E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline
N,N-diethylaniline
N,N-dimethylaniline
N-methylaniline
4-chloro-N-methylaniline
C2H4Cl2
Water
Methanol
Formic acid
Osmium complex

Fluorescence Behavior and Intramolecular Charge Transfer (ICT) Studies

The fluorescence properties of this compound and its analogs are of significant interest for understanding the nature of its excited states. Detailed research, particularly on the closely related compound 4-chloro-N,N-dimethylaniline (DMA4Cl), provides critical insights into the photophysical processes at play. Studies indicate that, contrary to what might be expected for a donor-acceptor system, DMA4Cl does not exhibit significant intramolecular charge transfer (ICT) in its excited state.

Research findings reveal that 4-chloro-N,N-dimethylaniline displays a single fluorescence band that originates from a locally excited (LE) state. This behavior is observed consistently across solvents of varying polarities. The chlorobenzene (B131634) moiety acts as a slightly better electron acceptor compared to a fluorobenzene (B45895) group, yet this is insufficient to induce the formation of a distinct ICT state. nih.govacs.org The absence of an ICT state is further supported by the large energy gap (ΔE(S1,S2)) between the two lowest singlet excited states. nih.govacs.org

For DMA4Cl, the fluorescence decay is characterized by a single exponential decay, which is another strong indicator that only one emissive state, the LE state, is populated. nih.govacs.org This contrasts with molecules that exhibit dual fluorescence, where emissions from both an LE state and a twisted intramolecular charge transfer (TICT) state are observed. The tendency of some computational methods, such as time-dependent density functional theory (TDDFT), to predict a TICT conformation for similar p-substituted anilines has been noted as a potential overestimation that is not always borne out by experimental evidence. nih.govacs.org

While specific photophysical data for this compound is not extensively documented in the literature, the comprehensive studies on its dimethyl analog provide a strong basis for its expected behavior. The substitution of methyl with ethyl groups is not anticipated to fundamentally alter the electronic structure to the degree that would introduce a prominent ICT pathway.

Table of Key Research Findings for 4-chloro-N,N-dimethylaniline (DMA4Cl)

PropertyFindingSignificance
Emission Spectrum Single fluorescence band observed.Indicates emission from a single excited state, not dual emission from LE and ICT states. nih.govacs.org
Solvent Effect Fluorescence is largely independent of solvent polarity.Suggests the emitting state is a locally excited (LE) state, not a highly polar ICT state. nih.gov
Fluorescence Decay Single exponential decay profile.Consistent with the presence of a single emissive species (the LE state). nih.govacs.org
Excited State Nature Identified as a locally excited (LE) state.The molecule does not undergo significant intramolecular charge separation upon excitation. nih.gov
Intramolecular Charge Transfer (ICT) ICT is reported to be absent.The energy gap between the relevant excited states is too large for an LE → ICT reaction to occur. nih.govacs.org

Computational Chemistry and Theoretical Investigations of 4 Chloro N,n Diethylaniline

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of substituted anilines. acs.org By modeling the molecule at the quantum level, researchers can predict its characteristics with high accuracy, often complementing experimental findings.

The three-dimensional structure and conformational flexibility of 4-Chloro-N,N-diethylaniline are key determinants of its reactivity. While specific experimental crystal structure data for this exact compound is not prevalent in literature, DFT calculations, typically using methods like B3LYP with basis sets such as 6-31G(d,p) or cc-pVTZ, can provide a detailed picture of its optimized geometry. researchgate.netd-nb.info

Studies on the parent compound, N,N-diethylaniline, and the related N,N-dimethylaniline reveal important conformational features. For N,N-dimethylaniline, gas-phase electron diffraction combined with DFT calculations indicates a quasi-planar structure for the phenyl-NC₂ fragment, where the nitrogen atom has a nearly trigonal planar coordination. researchgate.net This planarity is a result of the p-π interaction between the nitrogen lone pair and the aromatic ring's π-system. researchgate.net

For N,N-diethylaniline, the presence of the larger ethyl groups introduces greater conformational mobility. researchgate.net The molecule likely exists as two rapidly interconverting conformers. researchgate.net The orientation of the ethyl groups relative to the phenyl ring and the degree of pyramidalization at the nitrogen atom are critical conformational parameters. The chloro-substituent at the para-position is not expected to introduce significant steric hindrance to the diethylamino group, but its electronic influence can subtly alter bond lengths and angles within the aromatic ring.

Theoretical geometry optimization allows for the calculation of key structural parameters. Based on studies of similar molecules, the bond lengths and angles can be estimated. d-nb.info

Table 1: Predicted Geometrical Parameters for Substituted Anilines (Illustrative) Data below is illustrative and based on calculations of related compounds, as specific optimized geometry for this compound is not widely published.

Parameter Predicted Value Range Methodological Basis
C-N (amino) Bond Length 1.39 - 1.41 Å DFT calculations on N,N-dialkylanilines show a shorter C-N bond compared to aliphatic amines due to p-π conjugation. researchgate.net
C-Cl Bond Length 1.73 - 1.75 Å Consistent with DFT calculations for other chlorobenzene (B131634) derivatives. nih.gov
C-N-C (amino) Angle 116° - 118° The angle is expected to be larger than the ideal sp³ angle (109.5°) due to the trend towards trigonal planar geometry at the nitrogen.
Dihedral Angle (Ring-NC₂) 0° - 20° The torsion angle reflects the balance between steric hindrance from the ethyl groups and the electronic stabilization of a planar conformation. researchgate.net

The electronic properties of this compound are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. colab.wsirjweb.com

DFT calculations are widely used to determine these electronic parameters. nih.gov In this compound, the HOMO is expected to be localized primarily on the electron-rich diethylamino group and the phenyl ring, reflecting its capacity to donate electrons. Conversely, the LUMO is likely distributed over the aromatic ring and influenced by the electron-withdrawing chlorine atom, indicating its ability to accept an electron.

The combination of a strong electron-donating group (-NEt₂) and a moderately electron-withdrawing group (-Cl) leads to a significant intramolecular charge transfer (ICT) character. acs.org This push-pull electronic structure results in a reduced HOMO-LUMO gap compared to unsubstituted aniline (B41778) or benzene (B151609), which affects its absorption spectra, shifting it to longer wavelengths (a bathochromic shift). acs.orgresearchgate.net

Table 2: Representative Frontier Orbital Energies for Substituted Anilines (Illustrative) Calculated values are highly dependent on the computational method and basis set. The data below illustrates general trends based on studies of similar molecules.

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Reference/Basis
Triphenylamine - - 4.65 DFT/B3LYP/6-31G(d,p) acs.org
4-Tricyanovinyl-N,N-diethylaniline - - 3.13 DFT/B3LYP/6-31G(d,p) researchgate.net
4-Chloro-2-(trifluoromethyl)aniline -6.81 -1.33 5.48 DFT/B3LYP/6-311++G(d,p) colab.ws

Theoretical vibrational analysis using DFT is a valuable method for assigning experimental FT-IR and FT-Raman spectra. ahievran.edu.trresearchgate.net By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated. ahievran.edu.tr These calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental data. scifiniti.com

For this compound, the predicted vibrational spectrum would exhibit characteristic bands for the functional groups present. Key vibrational modes would include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching: Asymmetric and symmetric stretches of the CH₂ and CH₃ groups of the diethylamino moiety, expected between 3000-2850 cm⁻¹.

Aromatic C=C stretching: A series of bands in the 1600-1450 cm⁻¹ region, characteristic of the phenyl ring.

CH₂ and CH₃ bending: Scissoring and bending vibrations for the ethyl groups, found around 1460-1370 cm⁻¹.

C-N stretching: The stretching of the aryl-nitrogen bond, which has partial double bond character, typically appears in the 1360-1250 cm⁻¹ range.

C-Cl stretching: A strong band expected in the region of 800-600 cm⁻¹, characteristic for chloro-aromatic compounds.

The total energy distribution (TED) analysis can be performed to provide a quantitative assignment of each vibrational mode, confirming the contributions of different internal coordinates to each normal mode. ahievran.edu.trresearchgate.net

Electronic Structure Analysis (HOMO-LUMO Energies and Molecular Orbitals)

Reaction Mechanism Modeling

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) for a given transformation, researchers can identify intermediates, characterize transition states, and calculate activation barriers, offering a detailed understanding of the reaction pathway. rsc.orgfrontiersin.org

A key application of reaction modeling for this compound is in understanding its oxidative N-dealkylation, a reaction of significant biological and synthetic relevance. frontiersin.orgrsc.org DFT calculations can be used to model the interaction of the aniline with an oxidizing agent. frontiersin.org

Mechanistic studies on related N,N-dialkylanilines suggest that the reaction often proceeds through an initial electron transfer from the nitrogen atom to the oxidant, forming a radical cation intermediate. frontiersin.orgacs.org This is followed by a proton transfer from one of the α-carbon atoms of the ethyl groups. rsc.org

Computational modeling allows for the precise characterization of the transition state (TS) for this key hydrogen atom transfer (HAT) step. frontiersin.orgrsc.org The geometry of the TS, including the breaking C-H bond and the forming O-H bond (in the case of an oxygen-based oxidant), can be determined. frontiersin.org Vibrational frequency calculations are performed on the optimized TS geometry; a true transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. rsc.orgrsc.org The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate. rsc.org For example, in the N-dealkylation of N,N-dimethylaniline by an osmium complex, the rate-determining step was identified as a simultaneous proton transfer and N-rebound step with a calculated Gibbs free energy of activation (ΔG‡₂₉₈) of 9.8 kcal/mol. rsc.org

Reactions are most often carried out in solution, and the solvent can have a profound impact on reaction mechanisms and rates. Computational models must account for these solvation effects to provide realistic predictions. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), are commonly employed in DFT calculations. rsc.orgrsc.orgacs.org These models treat the solvent as a continuous dielectric medium that surrounds the solute molecule.

Transition State Characterization for Chemical Transformations

Molecular Basicity and pKa Prediction

The basicity of an amine is a fundamental chemical property reflecting its ability to accept a proton. Theoretical and computational approaches offer a powerful alternative to experimental measurements for predicting the acid dissociation constant (pKa), providing deep insights into the structural and electronic factors that govern basicity.

Conceptual Density Functional Theory (CDFT) Descriptors

Conceptual Density Functional Theory (CDFT) provides a framework for quantifying chemical concepts using descriptors derived from the electron density. pku.edu.cnmdpi.com These descriptors serve as powerful tools for predicting reactivity and physicochemical properties, including molecular basicity. mdpi.com According to the foundational theorems of DFT, all ground-state properties of a molecular system are determined by its electron density. pku.edu.cnpku.edu.cn Therefore, descriptors that are simple functionals of the electron density should contain the necessary information to determine molecular basicity. pku.edu.cnpku.edu.cn

For amines, several CDFT descriptors have been shown to correlate well with experimental pKa values. Key descriptors include the molecular electrostatic potential (MEP) and the energy of natural atomic orbitals (NAO). pku.edu.cn These quantities can be effectively employed to quantitatively predict pKa values. pku.edu.cn Studies on a range of amines, including substituted N,N-dimethylanilines which are structurally similar to this compound, have demonstrated strong linear correlations between these CDFT descriptors and their experimentally determined basicity. pku.edu.cn

For instance, research on 4-chloro-N,N-dimethylaniline, a close analogue, shows how electronic effects captured by these descriptors influence basicity. pku.edu.cnpku.edu.cn The electron-withdrawing nature of the chlorine atom is expected to decrease the electron density on the nitrogen atom, thereby reducing its basicity compared to unsubstituted N,N-diethylaniline. CDFT calculations can quantify this effect precisely.

Table 1: Experimental pKa and Calculated CDFT and ITA Descriptors for Related Anilines. pku.edu.cnpku.edu.cnulaval.ca
CompoundExperimental pKaCalculated Descriptor 1 (e.g., MEP at Nitrogen)Calculated Descriptor 2 (e.g., Information Gain)
N,N-Dimethylaniline5.07-18.410-0.590
4-Chloro-N,N-dimethylaniline4.39-18.364-0.713
3-Chloro-N,N-dimethylaniline3.83-18.363-0.717
N,N-Dimethyl-3-nitroaniline2.62-18.351-0.752

Information-Theoretic Approach (ITA) for Basicity Quantification

The Information-Theoretic Approach (ITA) offers another perspective within the realm of density functional theory. pku.edu.cn This approach utilizes quantities such as Shannon entropy, Fisher information, and information gain to probe chemical reactivity and properties. pku.edu.cnpku.edu.cn These ITA descriptors, like their CDFT counterparts, are functionals of the electron density and thus contain fundamental information about molecular properties. pku.edu.cn

This methodology has been successfully applied to quantify molecular acidity and has been extended to determine the basicity of primary, secondary, and tertiary amines. pku.edu.cn Research has shown that ITA quantities exhibit a strong linear correlation with experimental pKa values. pku.edu.cn While any single descriptor may have limitations, combining several CDFT and ITA descriptors can create robust and accurate quantitative models for predicting the molecular basicity of various amines. pku.edu.cn This combined approach provides a powerful and effective method for understanding and predicting chemical concepts like basicity from a theoretical standpoint. pku.edu.cnpku.edu.cn

Excited State Theory

The behavior of this compound upon absorption of light is governed by the properties of its electronic excited states. Theoretical methods are indispensable for understanding the nature of these states and predicting the subsequent photochemical pathways.

Time-Dependent Density Functional Theory (TDDFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TDDFT) is a primary computational tool for studying the electronic excited states of molecules. arxiv.orguci.edu It allows for the calculation of excitation energies and the characterization of excited states, providing insights that are comparable to experimental techniques like UV-Vis spectroscopy. nih.gov

For aromatic amines like this compound, TDDFT calculations can predict the energies of the lowest singlet excited states and help understand phenomena such as intramolecular charge transfer (ICT). acs.org In similar molecules like 4-chloro-N,N-dimethylaniline, studies have shown that upon excitation, a locally excited (LE) state is formed. acs.org TDDFT is crucial in determining whether this LE state can evolve into a charge-transfer state, which has significant implications for the molecule's fluorescence properties. nih.govacs.org However, it is noted that some computational methods may have a tendency to overstabilize twisted ICT (TICT) conformations for substituted anilines. acs.org Careful application and interpretation of TDDFT results are therefore essential. acs.org

Analysis of Singlet and Triplet States and Their Reactivity

Upon absorbing light, this compound is promoted to a singlet excited state. This state can then undergo intersystem crossing to form a corresponding triplet excited state. academie-sciences.fr The singlet and triplet states often exhibit vastly different geometries, electronic structures, and chemical reactivities. academie-sciences.fr

Photochemical studies on the analogous 4-chloro-N,N-dimethylaniline reveal that irradiation in a polar solvent leads to the heterolysis of the carbon-chlorine bond, generating a phenyl cation intermediate that retains the spin state of its precursor. academie-sciences.frrsc.org

Singlet Phenyl Cation : The singlet state (¹Ar⁺) is highly electrophilic and typically unselective. It often reacts rapidly with the solvent in a process known as solvolysis. academie-sciences.fr

Triplet Phenyl Cation : The triplet state (³Ar⁺) possesses a diradical character. This makes it highly selective towards π-bond nucleophiles such as alkenes, alkynes, and aromatic compounds. academie-sciences.fr This reactivity opens pathways for the formation of new carbon-carbon bonds, a synthetically valuable transformation. academie-sciences.fr For example, the triplet cation generated from 4-chloro-N,N-dimethylaniline has been shown to react with alkenes to form α-aryl propionate (B1217596) esters. academie-sciences.fr In the absence of a suitable nucleophile, the triplet cation can engage in self-attack reactions or be reduced. rsc.org

Computational studies using DFT have been employed to calculate the relative stabilities of these singlet and triplet cations, revealing how substituents can influence which state is lower in energy and thus dictates the primary reaction pathway. researchgate.net

Environmental Fate and Biotransformation Pathways

Biodegradation Mechanisms of N,N-Diethylaniline and Related Chloroanilines

The biodegradation of substituted anilines is a critical process in their environmental removal. Microorganisms have evolved diverse enzymatic systems to break down these compounds. The primary mechanisms involve the removal of alkyl groups from the nitrogen atom and the oxidative cleavage of the aromatic ring.

N-dealkylation is a crucial initial step in the metabolism of N,N-dialkylanilines. This process is a vital reaction catalyzed by enzymes like cytochrome P450 in living organisms and serves as a major metabolic pathway for many xenobiotics. Studies on the related compound N,N-dimethylaniline show that its metabolism involves N-demethylation, N-oxidation, and ring hydroxylation. lookchem.com In vitro experiments using liver microsomes have demonstrated that N,N-dialkylanilines undergo oxidative N-dealkylation, resulting in the formation of a mono-dealkylated aniline (B41778) and a corresponding aldehyde. iarc.fr For instance, the oxidative N-dealkylation of N,N-diethylaniline can yield N-ethylaniline.

The mechanism of N-dealkylation has been a subject of extensive study, with debates centering on whether it proceeds via a single electron transfer (SET) or a hydrogen atom transfer (HAT) mechanism. frontiersin.orgnih.gov Research using various substituted N,N-dimethylanilines as probes suggests that the reaction likely proceeds through an initial hydrogen abstraction, followed by an oxygen rebound step to form a carbinolamine intermediate, which then breaks down to a secondary amine and an aldehyde. frontiersin.org Some studies suggest the reaction proceeds predominantly via a one-electron transfer mechanism rather than hydrogen abstraction.

Following or in parallel with N-dealkylation, the aromatic ring of chloroanilines becomes susceptible to microbial attack, primarily through hydroxylation. epa.gov Dioxygenase enzymes play a key role in this process by incorporating two hydroxyl groups into the aromatic ring, preparing it for subsequent cleavage. nih.govbohrium.com

Bacteria capable of utilizing monocyclic aromatic amines as their sole carbon and energy source have been identified. researchgate.net For example, the bacterium Bacillus megaterium has been shown to hydroxylate N,N-dialkylarylamines, including N,N-diethylaniline. researchgate.net This hydroxylation can occur at different positions on the ring, with studies on N,N-dimethylaniline showing the formation of both ortho- and para-hydroxylated products. researchgate.net Similarly, fungi from the Aspergillus genus can hydroxylate aniline to produce 2-aminophenol (B121084) and para-aminophenol. oup.com

Once hydroxylated to form a chlorocatechol, the aromatic ring is cleaved. epa.gov This is often accomplished by catechol dioxygenases, such as catechol 2,3-dioxygenase, which catalyzes the meta-cleavage of the ring. researchgate.netnih.gov The degradation of 3,4-dichloroaniline (B118046) by Pseudomonas fluorescens 26-K, for instance, involves hydroxylation followed by ring cleavage via catechol 2,3-dioxygenase. researchgate.net

The degradation of N,N-diethylaniline and related chloroanilines results in a series of intermediate products. The specific metabolites identified depend on the microorganism and the environmental conditions.

Under aerobic conditions, N,N-diethylaniline can be effectively biodegraded. nih.gov Studies involving the oxidative dealkylation of N,N-diethylaniline have identified N-ethylaniline and N-ethylformanilide as major products. The degradation pathway for chloroanilines can proceed through initial dechlorination to aniline, which is then converted to catechol, or through direct hydroxylation of the chlorinated ring. nih.gov For example, the degradation of 4-chloroaniline (B138754) by Pseudomonas putida involves 1,2- and 2,3-dioxygenation to form 4-chlorocatechol (B124253) and 2-amino-5-chlorophenol. researchgate.net

In contrast, under anaerobic conditions, N,N-diethylaniline shows significant recalcitrance, with no significant degradation observed in microcosm experiments. nih.gov

Table 1: Identified Microbial Degradation Products of N,N-Dialkylanilines and Chloroanilines

Parent CompoundDegradation ProductOrganism/SystemPathway
N,N-DiethylanilineN-EthylanilineFe(III) complex catalysisN-Dealkylation
N,N-DiethylanilineN-EthylformanilideFe(III) complex catalysisN-Dealkylation & Oxidation
N,N-DimethylanilineN,N-Dimethyl-2-aminophenolBacillus megateriumRing Hydroxylation
N,N-DimethylanilineN,N-Dimethyl-4-aminophenolBacillus megateriumRing Hydroxylation
4-Chloroaniline4-ChlorocatecholPseudomonas putida T57Dioxygenation
4-Chloroaniline2-Amino-5-chlorophenolPseudomonas putida T57Dioxygenation
3,4-Dichloroaniline3-Chloro-4-hydroxyanilinePseudomonas fluorescens 26-KHydroxylation

Aromatic Ring Hydroxylation and Cleavage by Microorganisms

Comparative Degradation Studies with Related Chloroacetanilides

Chloroacetanilide herbicides, such as alachlor (B1666766) and metolachlor, are structurally related to chloroanilines and their degradation pathways can offer comparative insights. While chloroacetanilides can degrade faster than some aniline derivatives in certain environments, they often produce stable metabolites that persist in groundwater.

A primary metabolite of the herbicide butachlor (B1668075) is 2,6-diethylaniline (B152787), a carcinogenic compound. researchgate.net Studies have shown that some bacteria capable of degrading butachlor can also utilize 2,6-diethylaniline as a sole carbon source, preventing its accumulation. researchgate.net In human liver cell studies, p-chloroaniline was shown to be metabolized to p-chloroacetanilide, indicating a potential metabolic link between these two classes of compounds. researchgate.netnih.gov Comparative toxicity studies have found that upon degradation, the toxicity of herbicides like alachlor to the bacterium Vibrio fischeri was enhanced. researchgate.net

Photochemical Degradation in Aqueous Environments

In aqueous environments, photochemical degradation can be a significant transformation pathway for chloroanilines. Direct photolysis of 4-chloroaniline has been shown to occur upon irradiation, with studies demonstrating variations in carbon and nitrogen isotope fractionation depending on the pH and the electronic state (singlet or triplet) of the molecule. researchgate.net This suggests that heterolytic dechlorination is a key reaction pathway. researchgate.net

The photochemical reaction of a related compound, 4-chloro-1,2-phenylenediamine, in water leads to the formation of a dimer, 2,3-diamino-7-chlorophenazine, through a second-order reaction. nih.gov While oxygen is not part of the final product, it participates in the dimerization process. nih.gov Studies comparing different advanced oxidation processes have shown that combining UV light or gamma-rays with ozone results in a more efficient degradation of 2-chloroaniline (B154045) than ozonation alone. iaea.org

Sorption and Transport Phenomena in Environmental Matrices

The mobility and bioavailability of 4-Chloro-N,N-diethylaniline in the environment are heavily influenced by its sorption to soil and sediment particles. The sorption behavior of related anilines has been studied extensively.

Research indicates that substituted anilines are adsorbed by soil, with the extent of sorption and transformation varying based on the specific aniline and soil properties. acs.org For the related compound N,N-dimethylaniline, montmorillonite (B579905) clay has been shown to be an effective sorbent for its removal from contaminated water. researchgate.net The low water solubility and potential for bioaccumulation suggest that compounds like 3-Chloro-N,N-dimethylaniline are not likely to be highly mobile in the environment and that spillage is unlikely to penetrate deep into the soil. thermofisher.com The distribution of chloroanilines between water and sediment is a key factor in their environmental fate, with compounds like 3-chloroaniline (B41212) and 4-chloroaniline being detected in sediments. nih.gov

Advanced Applications in Materials Science and Specialized Organic Synthesis

Building Block in Organic Synthesis for Complex Molecules

4-Chloro-N,N-diethylaniline is a valuable intermediate and building block for constructing more complex molecular architectures. The presence of the chlorine atom allows for various cross-coupling reactions, while the amine functionality and the aromatic ring can also participate in or direct further chemical modifications.

One key area of its application involves reactions mediated by single electron transfer, leading to the formation of amine radical cations. These reactive intermediates are pivotal in several synthetic pathways. niist.res.in For instance, the radical cation of this compound can undergo dimerization to yield substituted benzidine (B372746) structures, which are important scaffolds in dye chemistry and materials science. niist.res.in Furthermore, these radical cations can react with various nucleophiles, enabling the introduction of new functional groups at the para-position of the aniline (B41778) ring. niist.res.in

The compound can also be functionalized through reactions typical for aryl halides. While specific examples detailing the use of this compound in named cross-coupling reactions are not extensively documented in readily available literature, the principles of reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings are applicable. These reactions would involve the substitution of the chlorine atom, creating new carbon-carbon or carbon-heteroatom bonds and thus enabling the synthesis of highly complex molecules. The preparation of various N,N-diethylaniline derivatives often starts with a halogenated precursor like 4-bromo- or this compound, which undergoes lithiation followed by reaction with an electrophile to introduce new substituents. amazonaws.com

Table 1: Representative Synthesis Utilizing a Halogenated N,N-Diethylaniline Derivative

Reaction TypeStarting MaterialReagentsProductSignificance
Functionalization via Lithiation4-Bromo-N,N-diethylaniline1. n-BuLi, THF, -78°C 2. An electrophile (e.g., PhSSPh)N,N-Diethyl-4-phenylthioanilineDemonstrates the conversion of an aryl halide to a more complex functionalized molecule. The same principle applies to the chloro-analogue. amazonaws.com

Precursor for Functional Materials

The electronic properties of this compound make it a candidate for creating functional materials with applications in catalysis and optoelectronics.

Aryl-amino compounds are foundational structures for a variety of ligands used in transition-metal catalysis. The this compound scaffold is a potential precursor for such ligands. The chlorine atom can be substituted with coordinating moieties, such as phosphino (B1201336) groups (–PR₂), through nucleophilic substitution or metal-catalyzed cross-coupling reactions. The resulting phosphine-aniline compound could then serve as a ligand for metal catalysts, like palladium (Pd). The presence of the diethylamino group can electronically tune the properties of the ligand and, consequently, the catalytic activity of the metal center it coordinates. While this remains a potential application based on established synthetic strategies, specific examples of ligands derived directly from this compound are not widely reported.

Aromatic amines are a critical class of materials in the field of optoelectronics, frequently used in devices like Organic Light-Emitting Diodes (OLEDs) due to their charge-transporting capabilities. niist.res.in The N,N-diethylamino group in this compound acts as a strong electron-donating group, which raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the molecule. The chlorine atom, being an electron-withdrawing group, can modulate the electronic properties, including the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This ability to tune the electronic structure makes such compounds attractive building blocks for larger conjugated molecules used as hole-transporting layers, electron-blocking layers, or as part of emissive dopants in OLEDs. By incorporating this moiety into a larger polymer or small molecule system, material scientists can engineer the optical and electronic properties required for efficient device performance.

Synthesis of Ligands for Metal Catalysis (e.g., Pd Catalysts)

Role in Polymer Chemistry

This compound and its parent compound, N,N-diethylaniline, play a significant role in polymer synthesis, particularly in processes initiated by light.

In the field of polymer chemistry, tertiary aromatic amines like N,N-diethylaniline are widely used as co-initiators or accelerators in photoinduced polymerization. epo.org They are a key component of "Type II" photoinitiating systems, which consist of a photosensitizer (e.g., benzophenone, camphorquinone, eosin, or ketocoumarins) and the amine co-initiator. google.comresearchgate.net

The general mechanism proceeds as follows:

The photosensitizer absorbs UV or visible light, promoting it to an excited state.

The excited sensitizer (B1316253) then interacts with the tertiary amine. It abstracts a hydrogen atom from the α-carbon of one of the ethyl groups on the nitrogen atom.

This process generates an active aminoalkyl radical, which is capable of initiating the polymerization of vinyl monomers like acrylates and methacrylates. researchgate.netresearchgate.net

The formation of amine radical cations is an important intermediate step in these technological applications. niist.res.in This method is highly efficient and allows for rapid curing of polymer films and coatings under ambient conditions. The presence of the chloro-substituent on the aromatic ring can influence the reactivity and absorption characteristics of the amine, potentially allowing for further tuning of the initiation process.

Table 2: Typical Components of a Type II Photoinitiating System

ComponentExample CompoundsFunction
MonomerMethyl Methacrylate, Alkyl Acrylates, StyreneThe polymerizable unit that forms the main polymer chain. google.com
PhotosensitizerBenzophenone, Eosin, Rose Bengal, KetocoumarinsAbsorbs light energy and initiates the reaction with the co-initiator. google.com
Co-initiator (Accelerator)N,N-Diethylaniline, N,N-DimethylanilineDonates a hydrogen atom to the excited photosensitizer, generating the initiating free radical. epo.org

A direct consequence of the photoinitiation mechanism described above is the covalent attachment of the co-initiator fragment to the polymer chain. When the initiating radical is formed from this compound, the resulting polymer chain will possess a 4-chloro-N-ethyl-N-(ethyl-1-yl)aniline group at its terminus. This provides a straightforward method for synthesizing polymers with reactive or functional end-groups.

These amine-functionalized polymers are valuable macromolecular intermediates. researchgate.net The terminal amine group can be used in subsequent chemical reactions to create more complex polymer architectures, such as block copolymers or graft copolymers. researchgate.net For example, a polymer with a terminal amine group can be used to initiate the polymerization of a different monomer through a different mechanism, or it can be coupled to another polymer chain, offering a versatile platform for advanced polymer design. Redox initiation systems, such as the one composed of benzoyl peroxide and N,N-diethylaniline, similarly produce polymers with terminal amine functionalities. snu.ac.kr

Analytical and Sensing Applications

Fluorescent Labeling of Amine Functional Groups

While substituted anilines are often targets for fluorescent labeling, the use of this compound as a fluorescent label itself is not extensively documented. Instead, its structural analogs are more commonly studied in the context of their photochemical properties and interactions in various environments. For instance, the photochemistry of the related compound 4-chloro-N,N-dimethylaniline has been evaluated in ionic liquids, where photolysis leads to the formation of an N,N-dimethylaminophenyl cation in its triplet excited state. rsc.org This reactivity highlights the molecule's potential role in photochemical studies.

Research into similar compounds, such as certain 2',6'-dihalostyrylanilines, has noted inherent fluorescence that facilitates the development of assays to evaluate molecular binding. acs.org However, studies on 4-chloro-N,N-dimethylaniline have also reported an absence of intramolecular charge transfer (ICT) and the dual fluorescence that often accompanies it, which is observed in other aminobenzonitriles. researchgate.netresearchgate.net This suggests that while the molecule is photochemically active, its specific fluorescent properties may be limited compared to other structurally related fluorophores. The primary role of such anilines in fluorescence analysis is typically as an analyte that is derivatized with a fluorescent tag, rather than acting as the fluorescent agent itself.

Derivatization for Trace Analysis (e.g., Trapping Agents for Halogens)

Derivatization is a key technique in analytical chemistry to modify an analyte, making it more suitable for separation and detection, particularly in gas chromatography (GC). While the direct use of this compound as a trapping agent for halogens is not widely reported, the application of its close analog, N,N-dimethylaniline, for trace iodide analysis serves as a significant precedent.

In this established method, iodide ions in a sample are first oxidized to elemental iodine. The resulting iodine then reacts with N,N-dimethylaniline in an electrophilic aromatic substitution reaction to form 4-iodo-N,N-dimethylaniline. This derivative is more volatile and less polar than the original iodide anion, making it readily analyzable by GC, often coupled with mass spectrometry (GC-MS) for sensitive detection.

The general reaction scheme for this type of derivatization is presented below:

Table 1: General Scheme for Iodide Derivatization
Step Reactants Product Analytical Purpose
Oxidation 2I⁻ (Iodide) I₂ (Iodine) Converts non-volatile anion to a reactive species.
Derivatization I₂ + N,N-dimethylaniline 4-iodo-N,N-dimethylaniline Forms a volatile compound suitable for GC analysis.

Although this specific application has been demonstrated with the dimethyl analog, the similar nucleophilic character of the aromatic ring in this compound suggests a theoretical potential for analogous reactions. The chlorine substituent's moderate electron-withdrawing effect could influence the reaction kinetics compared to the unsubstituted version. However, documented research focusing on this compound as a derivatization agent for trapping and analyzing halogens remains limited.

Use in Redox Indicator Systems

Substituted N,N-dialkylanilines can function as redox indicators due to the presence of an oxidation-sensitive amino group. The nitrogen atom's lone pair of electrons can be donated, making the molecule susceptible to oxidation. This electrochemical event can lead to the formation of a colored radical cation or other oxidized species, providing a visual cue for the redox state of a chemical system.

The redox properties of 4-chloro-N,N-dimethylaniline have been noted in scientific literature. researchgate.net The fundamental principle of its use as a redox indicator involves a reversible or irreversible color change upon oxidation or reduction. The general mechanism can be summarized as follows:

Indicator (Reduced Form) ⇌ Indicator (Oxidized Form) + n e⁻ (Colorless or one color) ↔ (Different color)

Application in Dye Chemistry beyond Basic Chromophores

This compound serves as a valuable intermediate in the synthesis of complex dyes, moving beyond simple chromophores to create sophisticated molecular structures like triarylmethane and heterocyclic dyes. Its diethylamino group acts as a powerful auxochrome, while the chloro-substituent can be used to modulate the final properties of the dye or serve as a reactive site.

A primary application is in the synthesis of triarylmethane dyes. These dyes are characterized by a central carbon atom attached to three aromatic rings. The synthesis often involves the acid-catalyzed electrophilic condensation of an N,N-dialkylaniline with an aromatic aldehyde. beilstein-journals.orgbiomedres.us In this reaction, two equivalents of the aniline derivative attack the aldehyde's carbonyl carbon, ultimately forming a colorless "leuco" base. Subsequent oxidation of this leuco compound generates the highly conjugated and brightly colored final dye. scispace.comacs.org The reaction of N,N-diethylaniline with various aldehydes is a well-established method for creating these structures. google.com

Furthermore, this compound is a key coupling component in the synthesis of advanced heterocyclic azo dyes. Diazotized heterocyclic amines can be coupled with the aniline derivative to create dyes with enhanced properties. ekb.eg For example, it can be used to synthesize complex azo dyes containing oxazolone (B7731731) or benzothiazole (B30560) moieties, which can lead to brighter and more robust colors compared to simpler benzene-based analogs. rsc.orgarkat-usa.org These heterocyclic dyes are important for applications requiring high performance, such as in specialized textiles and functional materials. researchgate.net

Table 2: Advanced Dye Classes Synthesized from N,N-Dialkylaniline Precursors

Dye Class General Synthetic Route Role of this compound Resulting Dye Characteristics
Triarylmethane Dyes Condensation with an aromatic aldehyde, followed by oxidation. beilstein-journals.orgacs.org Acts as the nucleophilic component, providing two of the three aryl rings. Brilliant colors (e.g., blues, violets, greens), high tinctorial strength.
Heterocyclic Azo Dyes Coupling with a diazotized heterocyclic amine (e.g., from aminobenzothiazole). Serves as the coupling component, forming the final azo linkage. Enhanced color fastness, brighter shades, and potential for specific functional properties. rsc.org
Oxazolone Azo Dyes Coupling with a diazotized aminohippuric acid, followed by condensation. arkat-usa.org Functions as the azo-coupling partner to form an intermediate that is further reacted. Creates complex chromophores with potential applications in functional dyes and nonlinear optics.

Q & A

Q. What synthetic methodologies are effective for introducing a chloro substituent at the para position of N,N-diethylaniline?

The chlorination of N,N-diethylaniline can be achieved via electrophilic aromatic substitution. For example, using sodium hypochlorite pentahydrate as a chlorinating agent under controlled acidic conditions. However, yields may be low (e.g., 17% for analogous N,N-dimethylaniline derivatives), necessitating optimization of reaction parameters such as temperature, solvent polarity, and stoichiometry of reagents. Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the target compound .

Q. How can researchers confirm the structural integrity of 4-chloro-N,N-diethylaniline after synthesis?

Structural characterization should combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substitution patterns and chlorine integration. High-resolution mass spectrometry (HRMS) is critical for verifying molecular mass. For crystallographic confirmation, single-crystal X-ray diffraction can resolve bond angles and spatial arrangements, as demonstrated for related chloroaniline derivatives .

Q. What in vitro assays are suitable for assessing the genotoxicity of this compound?

Sister chromatid exchange (SCE) assays in human peripheral blood lymphocytes are a validated method. Include metabolic activation systems like S-9 mix to evaluate bioactivation-dependent genotoxicity. Dose-response relationships and ANOVA analyses should be applied to confirm statistical significance, as shown for N,N-diethylaniline . Note that the chloro substituent may alter reactivity compared to the parent compound.

Q. What analytical techniques are effective for quantifying this compound in environmental samples?

High-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS) offers high sensitivity. For aqueous solutions, spectrophotometric methods using oxidative coupling reactions (e.g., with phenolic compounds) can quantify derivatives via absorbance measurements at specific wavelengths .

Advanced Research Questions

Q. How does the chloro substituent influence the environmental fate of this compound?

Key parameters include:

  • Biodegradation : Use OECD 301 tests with activated sludge inocula; N,N-diethylaniline showed 0% biodegradation in 4 weeks, suggesting persistence .
  • Soil Mobility : Estimate the organic carbon partition coefficient (Koc) via log Kow (e.g., log Kow = 3.31 for N,N-diethylaniline predicts low mobility; Koc ≈ 1,500) .
  • Bioaccumulation : Measure bioconcentration factors (BCF) in aquatic organisms; carp exposed to N,N-diethylaniline had BCF values of 17–161 .

Q. What mechanistic insights exist for the photophysical behavior of this compound?

Investigate absorption spectra shifts in frozen vs. liquid aqueous solutions. For N,N-diethylaniline, bathochromic shifts (10–15 nm) occur due to altered solvation at the air-ice interface. Time-resolved fluorescence spectroscopy can elucidate excited-state dynamics, while thermochromic studies (e.g., dipole moment measurements in ethyl acetate) reveal solvent interactions .

Q. How can reaction pathways for chloro-substitution be mechanistically validated?

Use isotopic labeling (e.g., ³⁶Cl) to track chlorine incorporation. Kinetic studies under varying temperatures and pH can identify rate-determining steps. Computational modeling (DFT) may predict regioselectivity and transition states, as applied to nitrosoaniline derivatives in nucleophilic substitution reactions .

Q. What contradictions exist in toxicity data for chloro-substituted anilines, and how should they be addressed?

Discrepancies may arise from assay sensitivity (e.g., SCE vs. Ames test) or metabolic activation. For example, N,N-diethylaniline showed 5-fold SCE induction with S-9 mix but weaker effects without it . Validate findings using multiple endpoints (e.g., micronucleus assays) and cross-species models.

Methodological Recommendations

  • Synthesis Optimization : Screen catalysts (e.g., Lewis acids) to improve chlorination yields.
  • Toxicity Studies : Include human hepatocyte models to assess metabolic pathways.
  • Environmental Monitoring : Combine LC-MS with passive samplers for field studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.